molecular formula C8H9NO2 B066055 1-[2-(Hydroxyamino)phenyl]ethanone CAS No. 172756-97-7

1-[2-(Hydroxyamino)phenyl]ethanone

Cat. No.: B066055
CAS No.: 172756-97-7
M. Wt: 151.16 g/mol
InChI Key: QLXFOXKKRJEMJP-UHFFFAOYSA-N
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Description

1-[2-(Hydroxyamino)phenyl]ethanone is an aromatic ketone characterized by a hydroxyamino (–NHOH) substituent at the ortho position of the phenyl ring attached to an ethanone group.

Properties

CAS No.

172756-97-7

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

1-[2-(hydroxyamino)phenyl]ethanone

InChI

InChI=1S/C8H9NO2/c1-6(10)7-4-2-3-5-8(7)9-11/h2-5,9,11H,1H3

InChI Key

QLXFOXKKRJEMJP-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC=C1NO

Canonical SMILES

CC(=O)C1=CC=CC=C1NO

Synonyms

Ethanone, 1-[2-(hydroxyamino)phenyl]- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The hydroxyamino group distinguishes 1-[2-(Hydroxyamino)phenyl]ethanone from analogs with hydroxyl (–OH), amino (–NH₂), or phosphino (–PPh₂) groups. Key comparisons include:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties Reference
1-(2-Hydroxyphenyl)ethanone –OH at C2 136.15 Boiling point: 486.2 K (NIST)
1-[2-(Diphenylphosphino)phenyl]ethanone –PPh₂ at C2 336.34 Used in catalysis; air-sensitive
1-(2-Amino-5-chlorophenyl)ethanone –NH₂ at C2, –Cl at C5 227.63 Hydrochloride salt; potential synthon
1-[2-Hydroxy-4-(hydroxymethyl)phenyl]ethanone –OH at C2, –CH₂OH at C4 166.17 Solubility: DMSO >10 mM; storage: 2–8°C
  • Hydroxyamino vs.
  • Hydroxyamino vs. Amino: The –NHOH group is less basic than –NH₂ but more prone to oxidation, forming nitroso intermediates .

Positional Isomerism

Substituent position significantly impacts properties:

  • 1-(2-Hydroxy-5-methoxyphenyl)ethanone (hydroxy at C2, methoxy at C5) shows altered solubility and stability compared to isomers with substituents at C4 .
  • Ortho-substituted derivatives (e.g., 1-(2-hydroxyphenyl)ethanone) exhibit stronger intramolecular hydrogen bonding than para-substituted analogs, affecting melting points and reactivity .

Research Findings

  • Synthetic Utility: Hydroxyacetophenones serve as intermediates for heterocyclic compounds (e.g., thiazolidinones), with cyclocondensation reactions dependent on substituent electronic effects .
  • Thermal Stability : Compounds with –NHOH substituents may decompose at lower temperatures than hydroxylated analogs due to N–O bond instability .

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